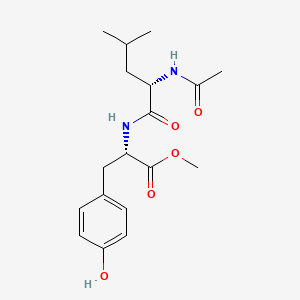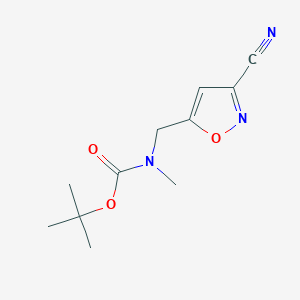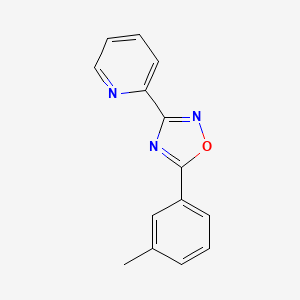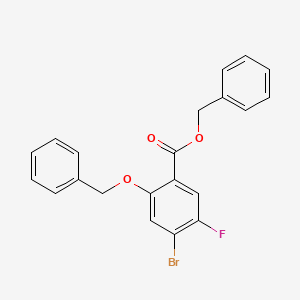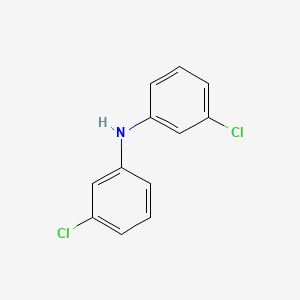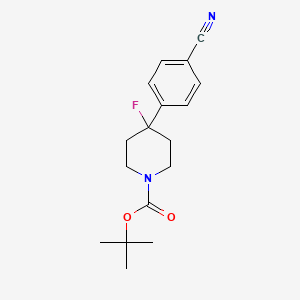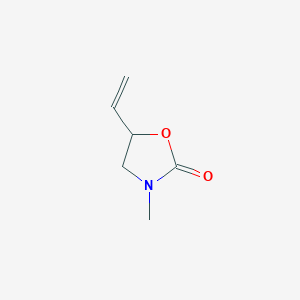
3-Methyl-5-vinyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-5-vinyloxazolidin-2-one can be synthesized through several methods. One common approach involves the halocyclofunctionalization of allyl-carbamates, which provides high regio- and stereocontrol . Another method includes the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis using readily available starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-vinyloxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Methyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins . This action disrupts bacterial growth and replication, making it an effective antibacterial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
3-Methyl-5-vinyloxazolidin-2-one is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
5-ethenyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5-4-7(2)6(8)9-5/h3,5H,1,4H2,2H3 |
InChI-Schlüssel |
YZJNUABVNAFQFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(OC1=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
